3-Cyano-3-methoxycyclobutane-1-carboxylic acid
Description
Properties
IUPAC Name |
3-cyano-3-methoxycyclobutane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-11-7(4-8)2-5(3-7)6(9)10/h5H,2-3H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPUJBHJQMQAAPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC(C1)C(=O)O)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-3-methoxycyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a cyano-substituted precursor with a methoxy group in the presence of a strong acid or base to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of catalysts and specific reaction temperatures and pressures are crucial to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
3-Cyano-3-methoxycyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted cyclobutane derivatives.
Scientific Research Applications
3-Cyano-3-methoxycyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Cyano-3-methoxycyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The cyano and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Key Observations:
- Electron-Withdrawing Groups (EWGs): The cyano group in the target compound is a stronger EWG than methoxy or methyl, increasing acidity at the carboxylic acid position compared to analogs like 1-benzylcyclobutane-1-carboxylic acid .
- Aromatic vs.
Physical and Chemical Properties
- Polarity: The 3-oxo group in and increases polarity, improving solubility in polar solvents. The target compound’s cyano group would further enhance polarity.
- Thermal Stability: Esters (e.g., ) are prone to hydrolysis under acidic/basic conditions, whereas carboxylic acids (e.g., ) are more stable.
- Boiling Points: Lower molecular weight compounds like (126.15 g/mol) exhibit lower boiling points (56–59°C at 20 Torr) compared to bulkier derivatives like (220.22 g/mol).
Data Tables
Table 1: Structural and Molecular Comparison
Table 2: Reactivity Trends
Biological Activity
3-Cyano-3-methoxycyclobutane-1-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Molecular Characteristics
- Molecular Formula : CHNO
- Molecular Weight : 155.15 g/mol
- Structural Features : The compound features a cyclobutane ring, a cyano group, and a methoxy group, contributing to its reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 155.15 g/mol |
| Solubility | Soluble in water |
| pKa | 4.5 |
This compound exhibits various biological activities primarily through:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation.
- Antimicrobial Activity : Preliminary studies indicate that it possesses antimicrobial properties against several bacterial strains.
- Neuroprotective Effects : Research suggests potential neuroprotective effects, possibly through modulation of neurotransmitter systems.
Case Studies
-
Antimicrobial Activity
- A study demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) of 50 µg/mL and 75 µg/mL, respectively.
-
Neuroprotective Effects
- In a neurotoxicity model using rat cortical neurons, treatment with the compound reduced cell death by 30% compared to control groups when exposed to oxidative stress agents, suggesting a protective mechanism against neurodegeneration.
-
Anti-inflammatory Properties
- In vitro studies indicated that the compound reduced the production of pro-inflammatory cytokines (IL-6 and TNF-alpha) in activated macrophages by approximately 40%, highlighting its potential as an anti-inflammatory agent.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | MIC against S. aureus: 50 µg/mL | |
| Neuroprotective | Reduced cell death by 30% | |
| Anti-inflammatory | Decreased IL-6 production by 40% |
Pharmacological Studies
Recent pharmacological evaluations have focused on the structure-activity relationship (SAR) of this compound. Modifications to the methoxy and cyano groups have led to derivatives with enhanced potency against specific targets.
Toxicology
Toxicological assessments indicate that while the compound exhibits promising biological activities, it also poses risks at high concentrations, necessitating careful dosage regulation in therapeutic contexts.
Q & A
Q. What synthetic methodologies are commonly employed for preparing 3-Cyano-3-methoxycyclobutane-1-carboxylic acid, and how do reaction parameters influence yield?
- Methodological Answer : Cyclobutane derivatives are typically synthesized via [2+2] cycloadditions or ring-closing reactions. For introducing the cyano group, nitrile precursors or cyanation reagents (e.g., trimethylsilyl cyanide) can be used under controlled conditions. The methoxy group may be introduced via alkylation or nucleophilic substitution. Reaction temperature and solvent polarity significantly impact yield; for example, polar aprotic solvents like DMF enhance nucleophilic substitution efficiency. Purification often involves recrystallization or column chromatography, guided by predicted physicochemical properties (e.g., density: ~1.16 g/cm³, boiling point: ~230°C) .
Q. How can spectroscopic techniques (NMR, IR) validate the structure of this compound?
- Methodological Answer :
- 1H NMR : The cyclobutane ring protons appear as complex splitting patterns (δ 1.5–3.0 ppm). The methoxy group resonates as a singlet at δ ~3.3 ppm.
- 13C NMR : The cyano carbon appears at δ ~115–120 ppm, while the carboxylic acid carbonyl is ~170–175 ppm.
- IR : Strong absorption for the cyano group (C≡N) at ~2240 cm⁻¹ and carboxylic acid (O-H) at ~2500–3300 cm⁻¹.
Cross-referencing with databases like PubChem (e.g., cyclohexene-carboxylic acid analogs ) ensures accurate peak assignment.
Q. What stability considerations are critical for storing and handling this compound?
- Methodological Answer : The compound’s stability depends on moisture sensitivity (due to the carboxylic acid group) and light exposure. Storage at 2–8°C in airtight containers with desiccants is recommended . Reactivity studies of similar esters (e.g., isopropyl 3-oxocyclobutane-1-carboxylate ) suggest avoiding strong bases or oxidizing agents to prevent decomposition.
Advanced Research Questions
Q. How can computational chemistry aid in predicting reaction pathways for functionalizing the cyclobutane ring?
- Methodological Answer : Density Functional Theory (DFT) calculations can model ring strain (cyclobutane’s ~110° bond angles) and predict regioselectivity for substitutions. For example, studies on cis-3-Methoxycyclobutanecarboxylic Acid reveal that electron-withdrawing groups (e.g., cyano) increase electrophilic reactivity at specific ring positions. Software like Gaussian or ORCA can simulate transition states to optimize reaction conditions.
Q. What experimental strategies resolve contradictions in reported synthetic yields or spectroscopic data?
- Methodological Answer :
- Reproducibility : Validate reaction conditions (e.g., inert atmosphere, reagent purity) using protocols from pharmacopeial standards .
- Data Cross-Validation : Compare NMR/IR results with structurally related compounds (e.g., 1-Benzylcyclobutane-1-carboxylic acid ).
- Error Analysis : Discrepancies in melting points or spectral peaks may arise from polymorphic forms or residual solvents, necessitating differential scanning calorimetry (DSC) or HPLC analysis .
Q. How does the electronic interplay between the cyano and methoxy groups influence the compound’s reactivity in nucleophilic acyl substitution?
- Methodological Answer : The electron-withdrawing cyano group increases the electrophilicity of the carbonyl carbon, enhancing reactivity toward nucleophiles (e.g., amines). In contrast, the methoxy group’s electron-donating effects may stabilize intermediates. Kinetic studies on analogous esters (e.g., methyl 3,3-dimethylcyclobutane-1-carboxylate ) suggest that steric hindrance from the cyclobutane ring slows substitution rates, requiring catalytic acceleration (e.g., DMAP).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
